molecular formula C6H10N2OS B1415001 [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine CAS No. 1083299-58-4

[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B1415001
CAS No.: 1083299-58-4
M. Wt: 158.22 g/mol
InChI Key: BQMGHENQFGMTNV-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine (CAS 1083299-58-4) is a high-value organic compound with the molecular formula C 6 H 10 N 2 OS and a molecular weight of 158.22 g/mol . It is a liquid that should be stored at 4°C . As a functionalized thiazole, this chemical serves as a critical building block in medicinal chemistry and drug discovery research. Its structure, featuring both a methanamine and a methoxymethyl group on the thiazole heterocycle, makes it a versatile precursor for synthesizing more complex molecules. Thiazole derivatives are of significant interest in the development of pharmaceutical agents, and this compound is recognized for its role as a key intermediate in the synthesis of compounds investigated as inhibitors of Akt (Protein Kinase B), a promising target in oncology research . Researchers will find this product available in various packaging and purity grades, including high and ultra-high purity forms, to meet specific application needs . Please handle with care; this product is classified with the signal word 'Danger' and has hazard statements H302, H315, H318, and H335 . This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. ⚠️ Safety Note: This chemical is classified with the signal word Danger and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Please consult the Safety Data Sheet (SDS) before use and adhere to all recommended precautionary statements .

Properties

IUPAC Name

[2-(methoxymethyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-9-3-6-8-5(2-7)4-10-6/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMGHENQFGMTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083299-58-4
Record name [2-(methoxymethyl)-1,3-thiazol-4-yl]methanamine
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Biological Activity

[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine is a thiazole derivative that has garnered attention in scientific research due to its diverse biological activities. This compound is primarily studied for its potential antimicrobial, anticancer, and antifungal properties. The thiazole ring structure is known for its bioactive characteristics, which enhance the compound's therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H10N2S\text{C}_6\text{H}_{10}\text{N}_2\text{S}

This structure consists of a thiazole ring with a methoxymethyl group and a primary amine, contributing to its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity and receptor binding, leading to alterations in cellular pathways. For instance, it may inhibit specific enzymes or act on receptors involved in disease processes, thus exerting its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)8
Escherichia coli16
Pseudomonas aeruginosa32
Klebsiella pneumoniae16

Anticancer Activity

The anticancer properties of this compound have also been evaluated in various studies. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, including liver carcinoma (HEPG2) and lung carcinoma (A549). The compound's IC50 values indicate its potential as an anticancer agent.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HEPG215
A54920

Case Studies

  • Antimicrobial Efficacy : A study focused on the efficacy of this compound against MRSA showed that the compound significantly inhibited bacterial growth at low concentrations. The study utilized standard broth microdilution methods to determine MIC values and confirmed the compound's potential as a new antimicrobial agent.
  • Cytotoxicity Assessment : In another investigation assessing the anticancer activity of this compound, researchers treated HEPG2 and A549 cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, reinforcing its potential as an effective anticancer drug.

Scientific Research Applications

Pharmaceutical Research

  • Antiviral Properties : Research indicates that [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine exhibits potential antiviral activity. Studies have shown it can inhibit the replication of viruses such as influenza A, with an IC50 value of 7.53 μmol/L and a selectivity index of 17.1 against CoxB3 virus.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, making it a candidate for developing new antibiotics or preservatives.

Chemical Engineering

  • Combustion Processes : The methoxymethyl radical derived from this compound plays a crucial role in the combustion of oxygenated fuels like dimethyl ether (DME). Computational studies reveal that its reaction with nitrogen dioxide is rapid, contributing to cleaner combustion technologies.

Food Science

  • Food Preservation : Indole derivatives, including this compound, are utilized for their antimicrobial properties in food products. They help extend shelf life and enhance flavor profiles through sensory assessments over time.

Case Study 1: Antiviral Activity

A study conducted on the efficacy of this compound against influenza A demonstrated significant viral inhibition. The experimental setup involved cell cultures infected with the virus treated with varying concentrations of the compound. Results indicated a dose-dependent response in viral replication inhibition.

Case Study 2: Combustion Efficiency

Research utilizing computational chemistry methods evaluated the role of methoxymethyl radicals in DME combustion. The findings suggested that optimizing the reaction conditions could lead to improved efficiency and reduced emissions in fuel applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (Thiazole Positions) Molecular Weight (g/mol) Key Properties
This compound C₆H₁₀N₂OS 2: -CH₂OCH₃; 4: -CH₂NH₂ 158.22 Predicted CCS ([M+H]+: 131.7 Ų); moderate polarity due to methoxymethyl group
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine C₁₀H₉ClN₂S 2: -C₆H₄Cl; 4: -CH₂NH₂ 224.71 Higher lipophilicity (Cl substituent); NMR screening hit for RNA binding
[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine C₇H₁₂N₂S 2: -CH(CH₃)₂; 4: -CH₂NH₂ 164.25 Bulky isopropyl group; metabolite of cobicistat (pharmacokinetic enhancer)
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine C₁₂H₁₄N₂OS 2: -CH₂NH₂; 4: -C₆H₃(OCH₃)CH₃ 234.32 Enhanced solubility (methoxy group); molecular weight >200 g/mol
(2-Phenyl-1,3-thiazol-4-yl)methanamine C₁₀H₁₀N₂S 2: -C₆H₅; 4: -CH₂NH₂ 190.27 Aromatic π-stacking capability; PubChem CID 736526

Q & A

Q. What are the established synthetic routes for [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine, and what reaction conditions optimize yield and purity?

The synthesis of thiazole-containing methanamine derivatives typically involves nucleophilic substitution or condensation reactions. For example, the methoxymethyl group can be introduced via alkylation of a thiazolyl precursor under alkaline conditions (e.g., K₂CO₃ or NaH in DMF) . Optimization strategies include:

  • Continuous flow reactors : Enhances reaction control and reduces side products, improving yields up to 85% .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) ensures >95% purity .
  • Salt formation : Hydrochloride salts (e.g., dihydrochloride derivatives) improve stability for biological assays .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm and thiazole ring protons at δ ~7.0–8.5 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks. For example, Etter’s graph-set analysis can classify intermolecular interactions (e.g., N–H···O/S motifs) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 173.05) .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) of thiazole-containing methanamine derivatives in drug discovery?

  • Fragment-based screening : NMR-based T₂ relaxation assays identify hits by monitoring binding-induced changes in fragment mobility. For example, phenylthiazole moieties show strong RNA-binding activity in fragment libraries .
  • Scaffold optimization : Substituent variations (e.g., methoxymethyl vs. chlorophenyl groups) are evaluated for target affinity using SPR or ITC .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets like kinases or viral proteases .

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

  • Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and biophysical (e.g., NMR or SPR) methods to validate target engagement .
  • Metabolite profiling : LC-MS identifies off-target interactions or metabolic instability (e.g., oxidation of the methoxymethyl group) .
  • Structural analogs : Test derivatives (e.g., replacing methoxymethyl with isopropyl groups) to isolate pharmacophoric features .

Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can they be addressed?

  • Twinning : Common in thiazole derivatives due to planar symmetry. SHELXL’s TWIN/BASF commands model twinned datasets .
  • Disorder : Flexible methoxymethyl groups may require restrained refinement (ISOR/DFIX in SHELXL) .
  • Validation : Use checkCIF/PLATON to flag geometric outliers (e.g., bond angles >5σ from ideality) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 2
[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine

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